Aconitane-1,8,14-triol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, 14-acetate, (1alpha,6alpha,14alpha,16beta)-

Description

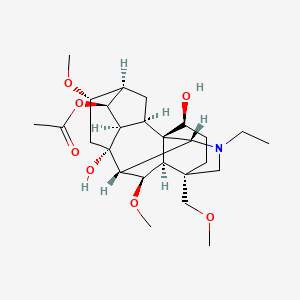

This aconitane-type C19-diterpenoid alkaloid features a complex tetracyclic skeleton with multiple oxygenated functional groups. Key structural attributes include:

- Substituents: 20-ethyl group, methoxymethyl at C4, methoxy groups at C6 and C16, and a 14-acetate ester .

- Stereochemistry: The 1α,6α,14α,16β configuration is critical for biological activity and distinguishes it from stereoisomers .

The compound is derived from Aconitum species, known for producing bioactive diterpenoid alkaloids with cytotoxic, anti-inflammatory, and analgesic properties .

Properties

IUPAC Name |

[(1R,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO7/c1-6-27-11-24(12-31-3)8-7-17(29)26-15-9-14-16(32-4)10-25(30,18(15)20(14)34-13(2)28)19(23(26)27)21(33-5)22(24)26/h14-23,29-30H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20+,21+,22-,23-,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSYWRBZSPBTQV-SAMFGUHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318116 | |

| Record name | Bullatine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354-86-5 | |

| Record name | Bullatine C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bullatine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Aconitane-1,8,14-triol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, 14-acetate, also known as neoline, is a complex alkaloid derived from the Aconitum species. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections will explore its chemical properties, biological activities, and relevant case studies.

The molecular formula of Aconitane-1,8,14-triol is , with a molecular weight of approximately 437.57 g/mol. The compound features multiple functional groups including methoxy and acetate moieties that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H39NO6 |

| Molecular Weight | 437.57 g/mol |

| CAS Number | 99633-05-3 |

| Melting Point | Not specified |

Biological Activity

Aconitane derivatives have been studied for various biological activities including:

- Antitumor Activity : Research indicates that Aconitane compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that neoline can induce apoptosis in human leukemia cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Aconitane derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that Aconitane compounds may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies highlight the biological activity of Aconitane-1,8,14-triol:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of neoline on cancer cells.

- Method : Human leukemia cell lines were treated with varying concentrations of neoline.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, with increased apoptosis markers noted through flow cytometry analysis .

- Research on Anti-inflammatory Mechanisms :

-

Neuroprotection Study :

- Objective : To determine the protective effects of neoline on neuronal cells under oxidative stress.

- Method : Neuronal cell cultures were exposed to hydrogen peroxide and treated with neoline.

- Results : Neoline treatment resulted in reduced cell death and lower levels of reactive oxygen species (ROS) compared to untreated controls .

Scientific Research Applications

Antitumor Activity

Recent studies have shown that Aconitane compounds exhibit significant antitumor properties. For instance, research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. A study demonstrated that Aconitane derivatives could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

Aconitane-1,8,14-triol has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of Aconitane compounds have gained attention in recent years. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. They may also enhance cognitive function and memory in animal models of neurodegenerative diseases .

Analgesic Effects

Aconitane derivatives have also been studied for their analgesic properties. Research indicates that they can alleviate pain by modulating pain pathways in the central nervous system. This suggests potential applications in pain management therapies .

Pesticidal Activity

Aconitane compounds have shown promise as natural pesticides due to their toxicity against various agricultural pests. Laboratory studies reveal that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Plant Growth Regulation

Research indicates that Aconitane derivatives can act as growth regulators in plants. They may promote root development and enhance overall plant vigor, suggesting potential uses in agricultural practices to improve crop yields .

Enzyme Inhibition

Aconitane-1,8,14-triol has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This property can be harnessed for developing inhibitors for therapeutic purposes in metabolic disorders .

Chemical Synthesis

Due to its unique structural properties, Aconitane derivatives are valuable intermediates in organic synthesis. They can be utilized to create other complex organic molecules through various chemical reactions .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of Aconitane-1,8,14-triol on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers following treatment with this compound.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of Aconitane derivatives in a mouse model of arthritis. The treated group showed reduced swelling and lower levels of inflammatory cytokines compared to the control group.

Comparison with Similar Compounds

Cytotoxicity

Toxicity

- DictYOCARPININE 6-ACETATE : Subcutaneous LD50 of 1,914 mg/kg in mice, indicating moderate toxicity .

- Browniine : Higher LD50 (>720 mg/kg) suggests substituents at C7/C8 hydroxyls reduce acute toxicity compared to acetylated derivatives .

Analytical Differentiation

- MS/MS Fragmentation: Loss of methanol (m/z 462.23) or benzoic acid (m/z 340.19) is observed in compounds with 3-DMDBA skeletons, while the target compound’s 14-acetate may yield distinct fragments (e.g., [M + H − CH3COOH]+) .

- Chromatography: Crassicauline A’s 4-methoxybenzoate group increases retention time in reverse-phase HPLC compared to non-aromatic esters .

Research Implications

- Structure-Activity Relationships (SAR) : Esterification at C14 (acetate vs. benzoate) significantly modulates toxicity and bioavailability. For example, Crassicauline A’s aromatic ester may enhance UV detectability but increase metabolic complexity .

- Natural Source Variability : Aconitum species produce diverse analogs; the target compound’s 1α,6α,14α,16β configuration is phylogenetically conserved in certain subspecies, suggesting biosynthetic pathway specificity .

Q & A

Q. What are the recommended analytical methods for confirming the identity and purity of this aconitane derivative?

- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λmax ~258 nm for related analogs) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C25H39NO8 for similar structures) . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is critical for confirming stereochemistry (e.g., 1α,6α,14α,16β configurations) and substituent positions (e.g., methoxymethyl and acetate groups) . Purity should be ≥98% as validated by HPLC .

Q. How can researchers isolate this compound from natural sources?

- Methodological Answer: Employ alkaloid-specific extraction protocols : (1) Defat plant material (e.g., Aconitum spp.) with hexane; (2) Extract with methanol/chloroform (3:1); (3) Acid-base partitioning to isolate tertiary alkaloids; (4) Purify via column chromatography (silica gel or reverse-phase C18) using gradient elution (e.g., methanol:water 70:30 to 95:5) . Monitor fractions using TLC with Dragendorff’s reagent for alkaloid detection .

Advanced Research Questions

Q. What strategies address contradictions in reported toxicity data for aconitane derivatives?

Q. How can computational modeling guide the design of analogs with reduced toxicity?

- Methodological Answer: Use density functional theory (DFT) to map the compound’s electrostatic potential, identifying regions prone to metabolic activation (e.g., methoxymethyl or acetate groups). Pair with molecular docking against voltage-gated sodium channels (Nav1.2–1.7 isoforms) to predict interactions linked to cardiotoxicity . Validate predictions via in vitro patch-clamp assays on HEK293 cells expressing Nav channels .

Q. What crystallographic techniques resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer: Perform single-crystal X-ray diffraction (orthorhombic system, space group P212121) with a resolution ≤0.8 Å to determine absolute configuration. For labile compounds, use low-temperature (100 K) data collection to minimize thermal motion artifacts. Refine structures using software like SHELXL, referencing analogous aconitane frameworks (e.g., Crassicauline A, C35H49NO10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.